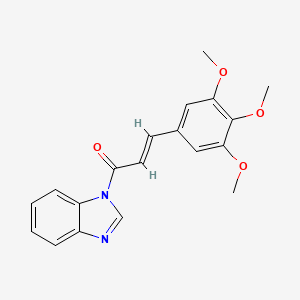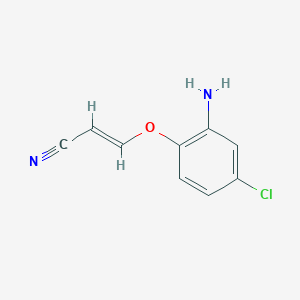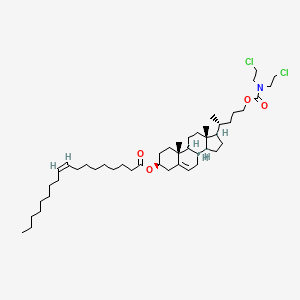![molecular formula C19H27O9P B1233472 [(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)
[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fostriecin is a structurally unique, naturally-occurring phosphate monoester isolated from the soil bacterium Streptomyces pulveraceus. It inhibits DNA topoisomerase II as well as several protein phosphatase including PP2A and PPA4, and exhibits potent antitumor activity against several cancer cell lines. It has a role as an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor, a bacterial metabolite, a topoisomerase II inhibitor, an antineoplastic agent and an apoptosis inhibitor. It is a phosphate monoester, a polyketide, a triol, a primary allylic alcohol, a member of 2-pyranones, a secondary allylic alcohol and an olefinic compound.
Fostriecin is an anti-tumor antibiotic isolated from the bacterium Streptomyces pulveraceus. Fostriecin inhibits topoisomerase II catalytic activity, resulting in impaired DNA and RNA synthesis in various malignant cell types. This agent also inhibits serine/threonine protein phosphatase type 2A in some tumor cell types, thereby interfering with cellular proliferation and differentiation. (NCI04)
Scientific Research Applications
Applications in Polymer Synthesis and Dentistry
- Adhesive Polymers : This compound has been explored for use in the synthesis of adhesive polymers. Moszner et al. (2006) synthesized a similar phosphate-based monomer, showing good solubility in various solvents and exhibiting excellent hydrolytic stability. This monomer was effectively used in the homopolymerization process, yielding insoluble, cross-linked products with potential applications in dentistry, such as enamel etching without cytotoxic effects (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).
Applications in DNA Interaction and Medicinal Chemistry
- DNA Interaction : Gamov et al. (2019) synthesized a related compound involving pyridoxal-5-phosphate and investigated its stability and interaction with DNA. This research provides insights into the potential of similar phosphate compounds in medicinal chemistry, particularly their interaction with biological macromolecules (Gamov, Zavalishin, Aleksandriyskii, & Sharnin, 2019).
Applications in Organic Synthesis and Catalysis
- Catalysis in Organic Synthesis : A study by Shirini et al. (2017) on a similar phosphate-based ionic liquid demonstrated its effectiveness as a catalyst in synthesizing biologically active compounds. This implies the potential application of the given compound in facilitating various organic synthesis processes, especially in pharmaceutical contexts (Shirini, Langarudi, & Daneshvar, 2017).
Applications in Analytical and Environmental Chemistry
- Analytical and Environmental Applications : Berry and Harich (2013) utilized a similar phosphate compound as a substrate analog probe for measuring phytase activity in surface water. This indicates the potential use of such compounds in environmental monitoring and analysis, offering sensitive detection methods for specific enzymes (Berry & Harich, 2013).
Properties
Molecular Formula |
C19H27O9P |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+ |
InChI Key |
ZMQRJWIYMXZORG-CVMFKEHVSA-N |
Isomeric SMILES |
CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |
SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
shelf_life |
Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |
solubility |
Water > 300 (mg/mL) Methanol 20 (mg/mL) |
Synonyms |
CI 920 CI-920 fostriecin PD 110161 PD-110,161 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)


![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)







![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)
